Cas no 10443-70-6 (Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate)

10443-70-6 structure
Nom du produit:Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
Numéro CAS:10443-70-6
Le MF:C13H17ClO3
Mégawatts:256.725283384323
MDL:MFCD00128924
CID:208457
PubChem ID:253661028
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Propriétés chimiques et physiques
Nom et identifiant
-
- Butanoic acid,4-(4-chloro-2-methylphenoxy)-, ethyl ester
- ETHYL 4-(4-CHLORO-2-METHYLPHENOXY)BUTYRATE
- MCPB ethyl ester
- 4-((4-chloro-o-tolyl)oxy)-butyricaciethylester
- 4-(4-chloro-2-methylphenoxy)-butanoicaciethylester
- 4-CHLORO-2-METHYLPHENOXYBUTYRICACIDETHYLESTER
- ethyl 4-(4-chloro-2-methylphenoxy)butanoate
- ethyl4-(2-methyl-4-chlorophenoxy)butylate
- mcpbe
- mcpbethyl
- 4-(4-Chloro-2-methylphenoxy)butyric Acid Ethyl Ester
- Madek
- 4-(4-Chloro-2-methylphenoxy)butyric acid ethyl
- MCPB ethyl
- MCPB-ethyl
- MCPB-ethyl [ISO]
- Ethyl 4-(2-methyl-4-chlorophenoxy)butylate
- Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester
- Butyric acid, 4-((4-chloro-o-tolyl)oxy)-, ethyl ester
- MCPB-ethyl ester
- XNKARWLGLZGMGX-UHFFFAOYSA-N
- E1149
- 4-(
- CS-0440439
- SCHEMBL1613775
- 10443-70-6
- AS-82276
- DTXSID4058287
- T71550
- MFCD00128924
- 4-(4-Chloro-2-methylphenoxy)butyric acid, ethyl ester
- NS00023305
- Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
-
- MDL: MFCD00128924
- Piscine à noyau: 1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3
- La clé Inchi: XNKARWLGLZGMGX-UHFFFAOYSA-N
- Sourire: ClC1C([H])=C([H])C(=C(C([H])([H])[H])C=1[H])OC([H])([H])C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])([H])[H]
Propriétés calculées
- Qualité précise: 256.08671
- Masse isotopique unique: 256.087
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 7
- Complexité: 233
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.3
- Surface topologique des pôles: 35.5
Propriétés expérimentales
- Dense: 1.1515 (rough estimate)
- Point de fusion: -0.9°C
- Point d'ébullition: 363.36°C (rough estimate)
- Point d'éclair: 137.4°C
- Indice de réfraction: 1.5080-1.5120
- Le PSA: 35.53
- Le LogP: 3.37050
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Description des dangers: H302-H410
- Déclaration d'avertissement: P264-P270-P273-P301+P312+P330-P391-P501
- Numéro de transport des marchandises dangereuses:3082
- RTECS:EK7745000
- Niveau de danger:9
- Groupe d'emballage:III
- Conditions de stockage:0-10°C
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1149-100mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 98.0%(GC) | 100mg |
¥715.0 | 2022-05-30 | |
TRC | E938213-2mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 2mg |
$ 65.00 | 2022-06-05 | ||
TRC | E938213-10mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 10mg |
$ 95.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1149-1g |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 98.0%(GC) | 1g |
¥3990.0 | 2022-05-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1149-1G |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | >98.0%(GC) | 1g |
¥1590.00 | 2024-04-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156423-1G |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | >98.0%(GC) | 1g |
¥3885.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156423-100MG |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | >98.0%(GC) | 100mg |
¥680.90 | 2023-09-03 | |
abcr | AB474432-1g |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate, 98%; . |
10443-70-6 | 98% | 1g |
€701.50 | 2024-04-20 | |
A2B Chem LLC | AE09570-100mg |
4-(4-Chloro-2-methylphenoxy)butyric acid ethyl ester |
10443-70-6 | >98.0%(GC) | 100mg |
$45.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1254044-100mg |
MCPB-ETHYL ESTER |
10443-70-6 | 98% | 100mg |
$155 | 2025-02-21 |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Littérature connexe
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
10443-70-6 (Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate) Produits connexes
- 1706452-13-2(6-Difluoromethyl-5-nitro-1H-pyrimidine-2,4-dione)
- 5413-80-9(1H-pyrazolo3,4-dpyrimidine-4,6-diamine)
- 1783744-34-2(methyl 1-(piperidin-4-yl)-1H-pyrazole-5-carboxylate)
- 941926-89-2(N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 2034237-04-0(2-ethoxy-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylacetamide)
- 197847-89-5((5-Phenylpyridin-2-yl)methanol)
- 1242175-34-3((2R,3R,1’S)-Aprepitant)
- 925400-69-7(4-Phenyl-1-(2-phenylethenesulfonyl)-1,2,3,6-tetrahydropyridine)
- 3113-96-0(Benzenemethanol, a-cyclohexyl-, (aR)-)
- 12765-39-8(Igepon TC 42)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:10443-70-6)Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate

Pureté:99%
Quantité:1g
Prix ($):416.0